Evodulone
Description
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Structure
2D Structure
Properties
CAS No. |
71899-59-7 |
|---|---|
Molecular Formula |
C28H34O7 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
[16-(furan-3-yl)-2,7,7,11,17-pentamethyl-5,15-dioxo-6,13-dioxapentacyclo[9.8.0.02,8.012,14.012,17]nonadec-3-en-10-yl] acetate |
InChI |
InChI=1S/C28H34O7/c1-15(29)33-19-13-18-24(2,3)34-20(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)22(31)23-28(26,35-23)27(17,19)6/h8-10,12,14,17-19,21,23H,7,11,13H2,1-6H3 |
InChI Key |
LRBBSLBUKSJIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2C(OC(=O)C=CC2(C3C1(C45C(O4)C(=O)C(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Origin of Product |
United States |
Natural Abundance and Botanical Sources of Evodulone
Evodulone has been isolated from several plant species, primarily within the Meliaceae family. Notable sources include Carapa procera and Trichilia dregeana.
Carapa procera : this compound has been identified in the seeds of Carapa procera. researchgate.net
Trichilia dregeana : this compound is present in the seeds, particularly the seedcoat, of Trichilia dregeana. pfaf.orgprota4u.orgtheferns.infotheferns.info Along with this compound, other limonoids such as prieurianin (B1261819) and its derivatives (including dregeanin, dregeana 1-5, and rohituka 7) have been isolated from this species. prota4u.org
Quivisia papinae : Quivisianthone, a novel limonoid belonging to the this compound group, has been isolated from the seeds of the Madagascan Meliaceae Quivisia papinae. researchgate.netsurrey.ac.ukvdoc.pubukzn.ac.zahsmc.gr This compound is significant as it represents the first reported this compound group limonoid possessing both a ring A lactone and an azadiradione-type ring D. researchgate.net
These findings highlight the presence of this compound and related limonoids in the seeds of several Meliaceae species.
Geographic Distribution and Ecological Relevance of Evodulone Producing Plants
The plant species known to contain evodulone exhibit specific geographic distributions, primarily across tropical Africa and Madagascar.
Carapa procera : This species is distributed in riparian savanna and forests in Africa. researchgate.net In Burkina Faso, it is mainly found in the western regions, particularly in the gallery forests of Kénédougou. researchgate.net In Benin, it occurs in the Guinea Congolian zone within protected areas like Niaouli and Sakete. researchgate.net
Trichilia dregeana : Trichilia dregeana has a disjunct natural distribution in tropical Africa, ranging from Ethiopia south to South Africa, including the Eastern Arc mountain ranges and the Rift Valley. prota4u.org It is also found in scattered areas in West and Central Africa, such as Guinea, Côte d'Ivoire, Cameroon, Congo, DR Congo, and Angola, and has been reported from the Arabian peninsula. prota4u.org This species typically grows in the transition zone between forest-savannah mosaic and moist evergreen forest, at varying altitudes depending on the region. prota4u.orgtheferns.info It is tolerant of fire and can recover from frost damage. prota4u.org
Quivisia papinae : Quivisia papinae is currently the sole species of the genus Quivisia and is found in Madagascar. researchgate.net
Chemotaxonomic Implications of Evodulone Presence Within Plant Genera
Advanced Extraction Methodologies for this compound Enrichment
Extraction is the initial step in obtaining this compound from its natural sources. Various solvents and techniques can be employed to maximize the yield of limonoids. Common solvents used for the extraction of limonoids from plant materials include ethanol-water mixtures and methanol (B129727) nih.govnii.ac.jp. Hot water extraction followed by filtration has also been utilized for obtaining extracts from Evodia rutaecarpa, a plant known to contain this compound-type compounds biomolther.org.
More advanced extraction methods can be applied for enrichment. Supercritical fluid extraction (SFE) using carbon dioxide modified with a co-solvent like methanol has been investigated for the extraction of alkaloids from Evodia rutaecarpa, demonstrating the potential of this technique for extracting compounds from this plant source nih.gov. Studies have optimized parameters such as dynamic extraction time, temperature, and pressure to enhance extraction yields nih.gov. For instance, optimal conditions for the SFE of evodiamine (B1670323) and rutaecarpine (B1680285) from Evodia rutaecarpa fruit were determined to be 78 minutes of dynamic extraction time, 62°C temperature, and 280 bar pressure with a methanol co-solvent flow rate of 0.4 mL/min, yielding 1.217 mg/g and 0.969 mg/g, respectively nih.gov. While this study focused on alkaloids, it illustrates the application of optimized SFE for constituents from a plant source also containing this compound-type limonoids.
Filtration-based methods can also play a role in the initial processing of crude extracts. Techniques such as cross-flow microfiltration and reverse osmosis have been integrated into multi-step procedures for the clarification and concentration of natural product extracts researchgate.net. These methods can help remove larger particles and concentrate the desired compounds before further purification steps.
Chromatographic Techniques for this compound Separation
Chromatography is a cornerstone of natural product purification, enabling the separation of compounds based on their differential interactions with a stationary phase and a mobile phase.
Silica (B1680970) Gel Column Chromatography
Silica gel column chromatography is a widely applied technique for the initial fractionation of crude plant extracts containing this compound-type limonoids nih.govmdpi.comnih.govresearchgate.netresearchgate.net. Silica gel acts as a polar stationary phase evonik.comagcchem.comshimadzu.com. Compounds are separated by eluting with solvents or mixtures of solvents of increasing polarity. For the purification of limonoids from Toona sinensis, silica gel column chromatography has been performed using eluant mixtures such as CHCl3-MeOH nih.gov. Another study on Toona sinensis also utilized silica gel column chromatography for initial fractionation nih.govmdpi.com. The choice of solvent system is crucial for achieving effective separation of different classes of compounds present in the extract.
High-Performance Liquid Chromatography (HPLC) for Compound Resolution
Following initial fractionation, High-Performance Liquid Chromatography (HPLC) is commonly employed for further purification and to obtain high-purity this compound-type limonoids nih.govmdpi.comresearchgate.netresearchgate.net. HPLC offers higher resolution compared to traditional column chromatography oligofastx.com. Both analytical and preparative HPLC are used, depending on the scale of purification required. Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is frequently used for the purification of natural products. Mobile phases typically consist of mixtures of methanol or acetonitrile (B52724) with water nih.govnii.ac.jpresearchgate.net. For example, preparative reversed-phase HPLC using methanol/water mixtures has been successfully used to purify limonoids from plant extracts nih.gov. Repeated preparative HPLC has been employed to yield purified compounds from fractions obtained through silica gel chromatography nih.govmdpi.com.
Research findings often detail the specific chromatographic conditions used for the isolation of this compound-type limonoids. These details can include the type of column, the mobile phase composition, and the flow rate. For instance, in the isolation of compounds from Toona sinensis, repeated preparative HPLC was used on fractions obtained from silica gel chromatography, yielding various limonoids nih.govmdpi.com.
Here is a table summarizing some reported chromatographic conditions for the purification of compounds from sources containing this compound-type limonoids:
| Technique | Stationary Phase | Mobile Phase | Application | Source Plant | Snippet Index |
| Silica Gel Column Chromatography | Silica Gel | CHCl3-MeOH mixtures | Initial fractionation | Toona sinensis | nih.gov |
| Silica Gel Column Chromatography | Silica Gel | Petroleum ether-acetone | Initial fractionation | Toona sinensis | nih.gov |
| Preparative HPLC | RP-18 | MeCN/H2O gradient or fixed | Further purification | Toona sinensis | nih.govmdpi.com |
| Preparative HPLC | RP-HPLC column | Methanol/water mixtures | Further purification | Toona sinensis | nih.gov |
| Preparative HPLC | ODS | MeOH/H2O | Purification | Dictamnus dasycarpus | researchgate.net |
Modern Approaches for High-Purity this compound Isolation
Beyond conventional chromatography, other modern techniques can contribute to achieving high purity of natural products like this compound.
Filtration-Based Methods for Natural Product Purification
Filtration is a fundamental separation technique used at various stages of natural product isolation. Simple filtration is often used to remove solid particles after extraction biomolther.orgacs.org. More advanced filtration techniques, such as microfiltration and reverse osmosis, can be integrated into purification schemes for clarification and concentration researchgate.net. While these methods are not exclusively used for this compound, their application in multi-step purification processes for natural extracts containing such compounds highlights their utility in achieving higher purity. For example, a process involving ultrasound-assisted extraction followed by cross-flow microfiltration and reverse osmosis was used to clarify and concentrate polyphenol extracts from Carapa procera, a plant known to contain this compound researchgate.net.
Biosynthetic Pathways and Regulation of Evodulone
Elucidation of Evodulone Biosynthesis via Terpenoid Pathways
Limonoids are synthesized from triterpenoid (B12794562) precursors, with the initial steps rooted in the fundamental pathways of isoprenoid biosynthesis: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. researchgate.netfrontiersin.orgnih.gov
Role of Mevalonate (MVA) Pathway in Limonoid Biogenesis
The MVA pathway, localized in the cytosol of plant cells, is a primary source of isoprene (B109036) units (isopentenyl diphosphate (B83284), IPP, and its isomer dimethylallyl diphosphate, DMAPP) that contribute to the biosynthesis of triterpenes, including the precursors of limonoids. nih.govnih.govtandfonline.com Feeding experiments using labeled mevalonate and glucose have provided evidence for the involvement of the MVA pathway in limonoid biosynthesis in plants like Azadirachta indica. pnas.orgresearchgate.netnih.gov The MVA pathway supplies the C30 triterpene precursor 2,3-oxidosqualene (B107256). pnas.org
Interplay with Methylerythritol Phosphate (MEP) Pathway Precursors
While the MVA pathway is considered the main route for triterpene biosynthesis in the cytosol, the MEP pathway, located in plastids, is responsible for the production of isoprene units that typically lead to monoterpenes, diterpenes, and tetraterpenes. nih.govtandfonline.com Although spatially separated, the MVA and MEP pathways are not entirely independent and can exhibit some level of interplay or metabolic crosstalk, though studies in Azadirachta indica specifically indicated that the MVA pathway exclusively contributed isoprene units for limonoids, with no complementation observed from the MEP pathway under chemical inhibition. nih.govtandfonline.comnih.gov
Enzymatic Steps and Intermediates in this compound Formation
The biosynthesis of limonoids from the triterpene precursor involves several enzymatic steps, including cyclization and subsequent post-cyclization modifications. pnas.orgbiorxiv.orgnih.gov
Oxidosqualene Cyclases in Triterpene Scaffold Formation
Oxidosqualene cyclases (OSCs) are key enzymes that catalyze the cyclization of 2,3-oxidosqualene, the linear C30 precursor derived from the MVA pathway, into various triterpene scaffolds. pnas.orgfrontiersin.orgnih.govacs.org In the context of limonoid biosynthesis, OSCs are responsible for forming the initial tetracyclic triterpene scaffold, known as a protolimonoid. researchgate.netpnas.org Studies have identified OSCs in limonoid-producing species like Azadirachta indica, Melia azedarach, and Citrus sinensis that produce potential 30-carbon triterpene scaffold precursors, such as tirucalla-7,24-dien-3β-ol. pnas.org The involvement of OSC genes in limonoid biosynthesis has been supported by studies showing that suppressing the expression of a citrus OSC gene (CiOSC) correlated with a reduction in limonoid content. frontiersin.org
Post-Cyclization Modifications Leading to this compound Structure
Following the initial cyclization of 2,3-oxidosqualene by OSCs to form a protolimonoid scaffold, a series of complex post-cyclization modifications occur to yield the diverse structures of limonoids, including the formation of the characteristic furan (B31954) ring and the loss of four carbon atoms, classifying them as tetranortriterpenes. pnas.orgbiorxiv.orgnih.gov These modifications involve enzymes such as cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes. pnas.orgfrontiersin.orgnih.govacs.org CYP450s are implicated in oxidation steps that occur after oxidosqualene cyclization. pnas.org Recent research has also identified isomerases that catalyze skeletal rearrangements of cyclized triterpenoids, controlling the branching towards different classes of triterpenoids, including limonoids. nih.govacs.orgnih.govacs.org These post-cyclization steps can involve complex scaffold rearrangements, including methyl shifts and the formation of new ring structures. biorxiv.orgnih.govacs.org The specific enzymatic steps and intermediates leading directly to the this compound structure from a protolimonoid scaffold involve a series of oxidation, rearrangement, and cleavage reactions that define the this compound class of limonoids, which are characterized by an opened A-ring. kagoshima-u.ac.jp
Genetic and Metabolic Engineering Approaches for this compound Production Enhancement
Understanding the biosynthetic pathways of limonoids opens avenues for enhancing their production through genetic and metabolic engineering. By identifying and characterizing the enzymes and genes involved in the pathway, researchers can manipulate these systems to increase the yield of specific limonoids like this compound. pnas.orgjic.ac.ukukri.org
Metabolic engineering offers opportunities to produce high-value limonoids by expressing the relevant genes in heterologous hosts or by modifying the pathways in the native plant producers. pnas.orgjic.ac.ukukri.org This can involve introducing genes encoding key biosynthetic enzymes, optimizing the expression of existing genes, or downregulating competing pathways. jic.ac.ukpressbooks.pub For example, the identification of enzymes responsible for the early steps of limonoid biosynthesis, such as the formation of the protolimonoid melianol, is a crucial step towards metabolic engineering efforts. jic.ac.uk While specific research on the genetic and metabolic engineering specifically for this compound production is less detailed in the provided results, the general principles and approaches applied to other limonoids are relevant. The discovery of enzymes catalyzing various steps, including post-cyclization modifications, provides tools for manipulating the pathway to potentially favor the production of specific limonoid skeletons, such as those in the this compound group. biorxiv.orgnih.govournarratives.net Transgenic approaches involving the expression of limonoid biosynthetic genes have been explored in citrus cell cultures to study limonoid metabolism and potentially enhance the production of glucosylated forms. jst.go.jp
Identification and Characterization of Genes Involved in this compound Biosynthesis
The identification of genes involved in terpenoid biosynthesis, including limonoids like this compound, heavily relies on transcriptomic and genomic techniques. researchgate.netresearchgate.net These approaches help in finding candidate genes that encode enzymes responsible for precursor synthesis, cyclization, and modification of terpenoid molecules. researchgate.netresearchgate.net
Numerous candidate genes encoding enzymes in the terpenoid biosynthesis pathway have been identified using these methods. researchgate.net These include genes involved in the upstream MVA pathway, which provides the basic isoprene units (isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP)) for triterpene synthesis. For instance, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) catalyzes a key step in MVA formation. researchgate.net Farnesyl pyrophosphate synthase (FPPS) catalyzes the synthesis of farnesyl diphosphate (FPP), a precursor for sesquiterpenes, and similar prenyltransferases are involved in the synthesis of the triterpene precursor squalene (B77637). researchgate.net
Downstream enzymes involved in the cyclization of squalene to cycloartanes (protolimonoid precursors) and the subsequent oxidative cleavage and modifications leading to specific limonoid structures, including the ring A opening characteristic of the this compound class, are targets for gene identification and characterization. mdpi.comchemrxiv.org Although specific genes directly proven to catalyze the final steps of this compound biosynthesis have not been explicitly detailed in the provided search results, the general strategies for identifying such genes in terpenoid pathways involve:
Transcriptomics: Analyzing gene expression profiles in plant tissues that produce this compound to identify genes that are highly expressed during this compound accumulation.
Genomics: Sequencing the genomes of this compound-producing plants to identify gene clusters potentially involved in its biosynthesis.
Bioinformatics: Using sequence homology to known enzymes in other terpenoid pathways to identify candidate genes. harvard.edu
Functional Characterization: Experimentally validating the function of candidate genes by expressing them in heterologous systems and analyzing the produced metabolites. harvard.edunih.govnih.gov
The intricate regulatory networks governing terpenoid biosynthesis are also being illuminated by 'omics' technologies such as metabolomics and proteomics. researchgate.net These networks control the production of terpenoids and involve various regulatory elements, including transcription factors. researchgate.netyoutube.com
Strategies for Enhancing this compound Yields in Host Systems
Enhancing the yield of valuable natural products like this compound in host systems is a significant goal, often pursued through metabolic engineering and synthetic biology approaches. nih.govmdpi.comhudsonlabautomation.comwikipedia.organr.frnih.govnih.gov These strategies aim to optimize the biosynthetic pathway and the host organism's metabolism to favor the production of the desired compound.
Key strategies for enhancing the yields of terpenoids and other secondary metabolites in host systems, which can be applied to this compound, include:
Pathway Engineering: Modifying or optimizing the biosynthetic pathway by:
Overexpressing genes encoding rate-limiting enzymes. nih.govnih.gov
Introducing heterologous genes from other organisms with more efficient enzymes. nih.govnih.gov
Downregulating or knocking out competing pathways that divert precursors.
Optimizing enzyme localization and co-localization of pathway enzymes.
Host System Engineering: Modifying the host organism to improve its suitability for producing the target compound:
Enhancing the supply of metabolic precursors. For limonoids, this involves optimizing the MVA pathway. researchgate.netnih.gov
Improving tolerance to the produced compound or intermediates that may be toxic.
Optimizing fermentation conditions.
Using adaptive laboratory evolution (ALE) to select for strains with improved production phenotypes. mdpi.comnih.gov
Synthetic Biology Approaches: Designing and constructing synthetic biological circuits and pathways for improved production. hudsonlabautomation.comwikipedia.organr.frnih.gov This can involve assembling modular genetic parts to create optimized biosynthetic routes. nih.govanr.fr Synthetic biology allows for the production of valuable small molecules that are difficult to synthesize chemically or harvest naturally. hudsonlabautomation.com
Genetic Engineering: Directly modifying the genome of the host organism to integrate biosynthetic genes and ensure stable expression. mdpi.comanr.frresearchgate.net
While specific examples directly detailing the enhanced production of this compound in a heterologous host were not found in the provided search results, the principles of metabolic engineering and synthetic biology applied to other terpenoids and natural products are directly relevant. For instance, studies have shown that incorporating a heterologous mevalonate pathway or enhancing the endogenous methyl erythritol (B158007) phosphate (MEP) pathway can significantly increase diterpene yields in Escherichia coli. nih.gov Similarly, optimizing pathways and employing adaptive evolution has enhanced the production of organic acids like lactic acid in Saccharomyces cerevisiae. mdpi.comnih.gov
The identification and characterization of the specific genes and enzymes involved in this compound biosynthesis are crucial first steps for applying these engineering strategies effectively. Once these genes are known, they can be manipulated in suitable host systems (e.g., bacteria, yeast, or even plants through genetic transformation) to potentially increase this compound yields. nih.govnih.govresearchgate.net
Here is a table summarizing some key enzymes and pathways generally involved in limonoid biosynthesis, which are relevant to understanding this compound production:
| Pathway/Enzyme Class | Role in Limonoid Biosynthesis | Relevant Precursors/Products |
| Mevalonate (MVA) Pathway | Provides isoprene units (IPP and DMAPP) | Acetyl-CoA -> IPP + DMAPP |
| Oxidosqualene Cyclases | Catalyze cyclization of squalene to protolimonoids (e.g., euphol) | Squalene -> Cycloartanes/Protolimonoids |
| Cytochrome P450 Monooxygenases | Involved in oxidative modifications and ring rearrangements | Various intermediates |
| Short-chain Dehydrogenases/Reductases | Involved in reduction/oxidation steps | Various intermediates |
| Acyltransferases | May be involved in the addition of acyl groups | Various intermediates |
Note: This table represents general enzyme classes involved in terpenoid/limonoid biosynthesis. Specific enzymes for each step of this compound formation require further identification and characterization.
The application of advanced genetic and metabolic engineering techniques, guided by a deeper understanding of the specific genes and regulatory elements controlling this compound biosynthesis, holds promise for developing sustainable and efficient methods for its production. researchgate.netnih.govhudsonlabautomation.comanr.fr
Compound Information
Chemical Synthesis and Structural Modification of Evodulone
Total Synthesis Approaches to the Evodulone Core Scaffold
Total synthesis involves constructing the target molecule entirely from simpler, readily available precursors. wikipedia.orgorganic-chemistry.orgamazon.com While the search results provide general information about total synthesis strategies for natural products and complex molecules, specific detailed approaches for the this compound core scaffold were not explicitly found within the provided snippets. Total synthesis often serves as a test-bed for new synthetic methodology and allows for the preparation of sufficient quantities of complex natural products for further study. organic-chemistry.orgysu.am
Semisynthetic Routes to this compound Derivatives from Natural Precursors
Semisynthesis utilizes naturally isolated compounds as starting materials to produce novel compounds, often with complex structures. wikipedia.org This approach is particularly useful for complex natural products where total synthesis may be challenging or less economically viable due to the complexity or fragility of certain functional groups. wikipedia.org
Research indicates that this compound-type limonoids can be isolated from natural sources, such as the fruits of Aphanamixis grandifolia. researchgate.net Semisynthetic routes to limonoid derivatives, such as libiguin A, have been developed starting from natural precursors like phragmalin, which is abundant in Chukrasia tabularis. researchgate.net This suggests that natural this compound or related abundant limonoids could potentially serve as starting materials for the semisynthesis of this compound derivatives. Semisynthesis allows for the modification of specific molecular characteristics while retaining desirable properties of the natural compound. wikipedia.org
Rational Design and Synthesis of this compound Analogues with Modified Structural Motifs
Rational design in chemical synthesis involves designing new compounds with specific desired properties based on an understanding of structure-activity relationships or target interactions. nih.govmdpi.comsemanticscholar.orgmdpi.comrsc.org This approach, combined with synthesis, allows for the creation of analogues with modified structural motifs to explore their biological potential. nih.govmdpi.commdpi.comnih.gov
Structural modifications of natural products and their analogues are a common strategy in drug discovery and chemical biology. researchgate.netnih.govmdpi.com For compounds with complex ring systems like this compound, modifications can focus on altering the existing rings or introducing new functional groups. nih.govnih.govrsc.org
Modifications Affecting Ring Systems and Functional Groups
Modifications to ring systems and functional groups are key aspects of designing analogues with altered properties. The this compound structure, characterized by an opened A-ring thieme-connect.com, presents opportunities for diverse modifications. While specific examples of this compound ring system modifications were not detailed in the provided snippets, general principles of functional group interconversion and ring modifications in organic synthesis are well-established. nih.govrsc.orgimperial.ac.ukmdpi.compcbiochemres.com
Functional groups can be interconverted through various reactions, including substitution, addition, elimination, oxidation, and reduction. imperial.ac.uk The introduction or modification of functional groups can significantly impact the compound's physical, chemical, and biological properties. mdpi.comrsc.orgmdpi.com Rational design often involves selecting functional groups based on their known interactions or desired effects. mdpi.com
Molecular Mechanisms of Evodulone S Biological Activities in Preclinical Contexts
Investigations into Cellular Targets of Evodulone
Understanding the cellular targets of this compound is crucial for defining its mechanism of action at the molecular level. Preclinical research has utilized in-silico methods to predict potential protein interactions.
In-silico molecular docking studies have been employed to investigate the potential protein targets of phytochemicals, including this compound, from medicinal plants with known antitrypanosomal activity. These studies have focused on validated Trypanosoma brucei protein targets available from the Protein Data Bank (PDB). plos.orgresearchgate.net
One specific finding from these investigations indicates preferential docking of this compound with Trypanosoma brucei cathepsin B (TbCatB). plos.orgresearchgate.net Trypanosoma brucei sterol 14α-demethylase (TbCYP51) has also been identified as a protein target for the class of C. procera limonoids, to which this compound belongs. plos.orgresearchgate.net TbCYP51 is an essential enzyme in sterol biosynthesis in eukaryotes and serves as a major drug target for fungal diseases and potentially for protozoan infections. nih.gov TbCatB is also considered a potential drug target in Trypanosoma brucei. idrblab.net
While the studies suggest potential interactions based on docking energies, specific numerical binding affinity data for this compound with these targets were not detailed in the provided search results. The in-silico studies provide theoretical identification of strongly interacting plant chemicals and their biomolecular targets, suggesting avenues for further research to verify efficacy and potentially modify compounds to increase potency or selectivity. plos.org
Information specifically detailing the elucidation of membrane-associated targets for this compound was not found in the consulted preclinical research. Research into membrane-associated targets often involves complex studies to identify interactions with proteins or lipids embedded within or associated with the cellular membrane.
Specific Protein Interactions (e.g., Trypanosoma brucei sterol 14α-demethylase (TbCYP51), TbCatB)
Modulatory Effects on Enzyme Activities and Signaling Pathways
The biological effects of a compound can be mediated through the modulation of enzyme activities and cellular signaling pathways. Preclinical studies aim to identify these interactions to understand the compound's mechanism at a functional level.
While enzymes such as Catalase and Phenylalanine Ammonia-Lyase are recognized for their roles in defense mechanisms, particularly in plants and in response to oxidative stress, specific research detailing the impact of this compound on the activity of these particular enzymes was not available in the provided information. researchgate.netcore.ac.ukscispace.commdpi.comresearchgate.netfao.org Studies on defense-related enzymes often involve measuring their activity levels in biological systems after exposure to a compound or stimulus.
Mechanisms of protection against oxidative damage typically involve enzymatic and non-enzymatic antioxidant systems that neutralize reactive oxygen species (ROS). core.ac.ukfrontiersin.orgfrontiersin.orgmdpi.comeyewiki.org While the broader topic of protection against oxidative stress is well-documented, specific studies elucidating how this compound might contribute to such mechanisms were not found in the provided search results. Research in this area would typically investigate the compound's ability to scavenge free radicals, upregulate antioxidant enzymes, or influence related signaling pathways.
Impact on Defense-Related Enzyme Activities (e.g., Catalase, Phenylalanine Ammonia-Lyase)
Receptor-Ligand Interactions and Binding Affinity Studies
Receptor-ligand interactions and the quantification of binding affinity are fundamental aspects of understanding how a compound exerts its biological effects by binding to specific molecular targets. frontiersin.orgbruker.comnih.govraineslab.comnih.gov
Molecular Docking Studies of this compound with Biological Macromolecules
Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with specific biological macromolecules, primarily enzymes from parasites. One notable study investigated the antitrypanosomal potential of phytochemicals, including this compound, through molecular docking with validated Trypanosoma brucei protein targets. In this context, this compound showed preferential docking with Trypanosoma brucei Cathepsin B (TbCatB). wikidata.orgresearchgate.netresearchgate.net This suggests a potential inhibitory interaction with this cysteine protease, which is crucial for parasite survival.
Further molecular docking analysis has explored the interactions of antiparasitic terpenoids, including this compound, with various Leishmania protein targets. These studies provide predicted docking energies, which serve as an indicator of the strength of the potential binding interaction. This compound exhibited varying docking energies across different Leishmania targets, suggesting potential interactions with multiple proteins within the parasite.
The docking energies obtained for this compound against a panel of Leishmania protein targets in one study are summarized in the table below. These values represent the predicted binding affinity, with more negative values generally indicating stronger binding.
| Leishmania Protein Target | Predicted Docking Energy (kJ/mol) |
| Target 1 | -83.0 |
| Target 2 | -113.4 |
| Target 3 | -87.5 |
| Target 4 | -83.7 |
| Target 5 | -103.1 |
| Target 6 | -103.3 |
| Target 7 | -96.8 |
| Target 8 | -114.6 |
| Target 9 | -87.5 |
| Target 10 | -80.9 |
| Target 11 | -96.0 |
| Target 12 | -101.9 |
Note: Specific names for all Leishmania protein targets were not explicitly detailed for each corresponding energy value in the source material, but the range of energies indicates differential binding potential.
These molecular docking studies provide computational evidence suggesting that this compound may exert its biological effects, at least in part, through interactions with key parasitic enzymes like TbCatB and various proteins in Leishmania.
In Silico Predictions of this compound's Molecular Interactions
In silico predictions of molecular interactions extend beyond docking studies to encompass a broader range of computational analyses aimed at understanding how a compound might behave within a biological system. For this compound, the primary in silico interaction predictions reported in the searched literature are those derived from molecular docking simulations. wikidata.orgresearchgate.net
These predictions are based on the structural characteristics of this compound and the target macromolecules, utilizing algorithms to estimate binding affinities and identify key interacting residues at the molecular interface. The in silico studies on this compound with TbCatB and Leishmania targets exemplify this approach, predicting specific protein targets and the favorability of binding based on calculated docking energies. wikidata.orgresearchgate.net
While the provided search results focus specifically on docking to parasitic proteins, in silico prediction methods can also be applied to forecast interactions with a wider array of biological macromolecules, including enzymes, receptors, and nucleic acids in various organisms. These methods often consider factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions to model the complex interplay between a small molecule like this compound and its potential biological partners. The application of these techniques to this compound provides a computational foundation for understanding its potential mechanisms of action at a molecular level in preclinical settings.
Preclinical Pharmacological Efficacy of Evodulone
In Vitro Neuroprotective Activity of Evodulone-Type Limonoids (e.g., against 6-hydroxydopamine-induced cell death in human neuroblastoma SH-SY5Y cells)
Studies have investigated the potential neuroprotective effects of limonoids, including those with an this compound skeleton. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative conditions, such as Parkinson's disease, particularly when challenged with neurotoxins like 6-hydroxydopamine (6-OHDA) nih.govresearchgate.netmdpi.com. 6-OHDA induces oxidative stress and apoptosis in these cells, mimicking aspects of dopaminergic neuronal death researchgate.netnih.gov. Evaluating the ability of compounds to protect SH-SY5Y cells from 6-OHDA-induced toxicity is a common method to assess their neuroprotective potential nih.govmdpi.comnih.gov. While the search results mention neuroprotective effects of other compounds against 6-OHDA-induced toxicity in SH-SY5Y cells nih.govmdpi.comnih.gov, direct evidence specifically detailing the in vitro neuroprotective activity of this compound or this compound-type limonoids against 6-OHDA in SH-SY5Y cells was not explicitly found in the provided snippets. However, the evaluation of limonoids from Toona species for neuroprotective effects against 6-OHDA-induced cell death in SH-SY5Y cells indicates that this is an area of research relevant to this class of compounds researchgate.net.
Antiviral Activities of this compound and its Analogues
This compound-type limonoids have been explored for their antiviral properties, particularly against plant viruses.
Anti-Tobacco Mosaic Virus (TMV) Activity in Plant Models
Several studies have reported on the anti-Tobacco Mosaic Virus (TMV) activity of limonoids, including those with skeletons related to this compound, isolated from plants like Munronia unifoliolata Oliv. nih.govresearchgate.netacs.org. These studies often employ methods such as the half-leaf assay, enzyme-linked immunosorbent assay (ELISA), and Western blot to evaluate the antiviral efficacy nih.govacs.org. Limonoids with this compound, gedunin, and peieurianin skeletons have been isolated and tested for their anti-TMV activities nih.govacs.org. Some of these compounds have shown stronger anti-TMV activity than positive controls like ningnanmycin (B12329754) nih.govacs.org. For instance, limonoids isolated from Munronia unifoliolata, including those with this compound skeletons, exhibited infection inhibition activities against TMV nih.govacs.org.
Table 1: Anti-TMV Activity of Selected Limonoids from Munronia unifoliolata
| Compound | Skeleton Type | Anti-TMV Activity (Treatment) | Infection Inhibition Activity |
| Munronoid K | This compound | Stronger than ningnanmycin | Exhibited |
| Munronoid L | This compound | Not specified | Exhibited |
| Munronoid M | This compound | Not specified | Exhibited |
| Munronoid N | This compound | Not specified | Exhibited |
| Munronoid O | This compound | Stronger than ningnanmycin | Exhibited |
| Known Limonoid 1 | Gedunin | Not specified | Exhibited |
| Known Limonoid 2 | Peieurianin | Stronger than ningnanmycin | Exhibited |
| Known Limonoid 3 | Not specified | Not specified | Exhibited |
Mechanisms of Plant Resistance Induction against Viral Infections
Plant resistance to viruses involves various mechanisms, including R gene-mediated responses and RNA silencing embopress.orgslideshare.net. While the provided search results discuss general mechanisms of plant antiviral resistance embopress.orgslideshare.netnih.govmdpi.com, and some studies suggest that certain compounds might enhance plant resistance researchgate.net, specific details on how this compound or its analogues induce plant resistance against viral infections were not found in the provided snippets. Research on other compounds, such as quassinoids, suggests they might enhance plant resistance to viral infection, possibly related to immunomodulatory activities researchgate.net. Further research would be needed to elucidate the specific mechanisms by which this compound-type limonoids might induce plant resistance.
Insecticidal and Antifeedant Properties of this compound-Class Compounds
Limonoids, including those structurally related to this compound, are known for their insecticidal and antifeedant properties dntb.gov.uaresearchgate.netmdpi.com.
Evaluation in Pest Models (e.g., Spodoptera frugiperda)
This compound-class compounds have been evaluated for their effects on various insect pests, including the fall armyworm (Spodoptera frugiperda) nih.govresearchgate.netmdpi.comnih.gov. S. frugiperda is a significant agricultural pest, and plant-derived compounds are being investigated as potential eco-friendly alternatives for its control mdpi.comhorizonepublishing.com. Limonoids isolated from different plant sources, such as Swietenia macrophylla and Swietenia aubrevilleana, have demonstrated antifeedant activity against Spodoptera frugiperda larvae researchgate.net. Studies on other plant extracts containing various phytochemicals, including terpenoids (the class to which limonoids belong), have also shown insecticidal, antifeedant, and ovicidal activities against S. frugiperda mdpi.comhorizonepublishing.com. While the search results confirm that this compound-type limonoids are found in plants known for insecticidal activity dntb.gov.ua, and that Spodoptera frugiperda is a relevant pest model nih.govresearchgate.netmdpi.comnih.gov, specific detailed findings on the evaluation of this compound itself against S. frugiperda were not prominently featured in the provided snippets. However, the antifeedant activity of tetranortriterpenoids, which include limonoids, against Spodoptera frugiperda has been noted dntb.gov.ua.
Growth Inhibitory and Oviposition Deterrence Activities
Besides direct toxicity, this compound-class compounds and other plant-derived substances can exhibit insect growth inhibitory and oviposition deterrence activities mdpi.comnih.govmdpi.comnih.govresearchgate.net. Insect growth regulators can disrupt the development of pests nih.govmdpi.com. Oviposition deterrents discourage insects from laying eggs on treated plants, thus reducing infestation mdpi.comnih.govresearchgate.net. While the search results discuss oviposition deterrence and growth inhibition by various plant extracts and compounds against different insects, including Spodoptera frugiperda mdpi.comnih.govhorizonepublishing.commdpi.comnih.govresearchgate.net, specific data on the growth inhibitory or oviposition deterrence activities of this compound itself were not explicitly provided in the snippets. However, the broader context of limonoids and other plant secondary metabolites highlights the potential for such activities mdpi.comnih.govresearchgate.net.
Evaluation of Anticancer Activities in Preclinical Cell Lines
Preclinical studies have investigated the potential anticancer activities of various limonoids, including evaluations against human tumor cell lines. While direct, detailed data specifically on the cytotoxic effects of isolated this compound against the requested panel of cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) is limited in the provided search results, studies on other limonoids and extracts containing this compound provide some context regarding the potential in this area.
Cytotoxicity Against Human Tumor Cell Lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)
Research on other limonoids has demonstrated cytotoxic activity against several human tumor cell lines, including those specified in the outline. For instance, some limonoids isolated from Walsura robusta showed potent cytotoxic activity against HL-60, SMMC-7721, A-549, MCF-7, and SW480 cancer cell lines with IC50 values ranging from 2.7 to 4.5 μM. Similarly, certain triterpenoids and diterpenoids from Aphanamixis species were evaluated for cytotoxicity against cell lines such as HL-60, SMMC-7721, A-549, MCF-7, and SW480, although some showed weak activity with IC50 values greater than 40 μM. Limonoids from Toona sinensis also exhibited significant cytotoxicities against various tumor cell lines, including A549, HepG2, and MCF-7. While these studies highlight the cytotoxic potential of related limonoids, specific quantitative data for isolated this compound against these cell lines is not available in the provided snippets.
Investigations into Cell Proliferation Inhibition and Apoptosis Induction
Studies on other limonoids have explored their mechanisms of action, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, a specific compound (not this compound) isolated from Cedrela odorata inhibited cell growth and induced cell death, although flow cytometry indicated little apoptosis at the tested concentrations, suggesting other mechanisms like autophagy might be involved. Other research on Neem limonoids has shown their ability to inhibit the growth of cancer cells by regulating signaling pathways and inducing apoptosis. One study indicated that a particular limonoid induced apoptosis in HL60 cells via both mitochondrial and death receptor-mediated pathways. While these findings demonstrate that limonoids can impact cell proliferation and induce apoptosis, specific investigations into these mechanisms for isolated this compound were not detailed in the provided search results.
Antimicrobial Spectrum of this compound and Related Limonoids
Limonoids are broadly recognized for their antimicrobial properties, encompassing both antibacterial and antifungal activities. Plants from the Meliaceae family, where this compound is found, are known to contain limonoids with such activities.
Antifungal Activities
Antifungal activities have also been reported for extracts containing limonoids. The methanolic extract of Carapa procera bark demonstrated antifungal activity against Candida albicans nih.gov. The extract had an MIC of 6.25 mg/mL against Candida albicans nih.gov. Similar to antibacterial activity, this finding relates to the extract and not isolated this compound. Limonoids in general are mentioned as having antifungal properties.
Anti-inflammatory Effects in Preclinical In Vitro Models
Limonoids are also known for their anti-inflammatory effects. Carapa procera, the source of this compound, has reported anti-inflammatory activity nih.gov. Studies on limonoids from Toona sinensis have shown significant anti-inflammatory potential through the selective inhibition of COX-1. While these findings suggest that this compound, as a limonoid found in plants with reported anti-inflammatory activity, may possess similar effects, specific in vitro anti-inflammatory data for isolated this compound was not detailed in the provided search results.
Compound Information
| Compound Name | PubChem CID |
| Evodinnol | 225062 |
| Evodosin A | 129317357 |
| This compound | Not found in provided search results |
Data Tables
Other Biologically Relevant Preclinical Activities (e.g., anti-radical activities)
Preclinical investigations have explored various biological activities of this compound, with some studies highlighting its anti-radical properties. Anti-radical activity refers to the ability of a compound to react with free radicals, which are unstable molecules that can cause oxidative damage in biological systems. frontierspartnerships.org Antioxidant activity, a broader term, encompasses the inhibition of oxidation processes, which may or may not involve free radical scavenging. frontierspartnerships.orgmdpi.com
This compound has been mentioned in the context of radical scavenging activity in studies investigating the phytochemicals and biological activities of plants containing limonoids. For instance, in a review on the chemical compounds and biological activities of the Cedrela genus, this compound was listed as one of the limonoid types found in Cedrela odorata extracts, which demonstrated free radical scavenging activity in a DPPH assay. mdpi.com While the antioxidant potential was not tested for individual isolated compounds in that specific study, the presence of limonoids like this compound in active extracts suggests a potential contribution to the observed anti-radical effects. mdpi.com
Another study evaluating limonoids isolated from Toona sinensis also explored radical scavenging activity using ABTS and DPPH assays. nih.gov This research indicated that the presence of a furan (B31954) group is an important structural feature for activity in this compound-type limonoids. researchgate.net Some toonasinenines, which are this compound-class limonoids, exhibited strong scavenging activities against ABTS and DPPH radicals. nih.gov
This compound has also been listed in databases referencing biological activities, including antimalarial activity, with an IC50 value reported in one instance. usda.gov Additionally, it has been noted for potential pesticide activity. usda.gov
While specific detailed data tables solely focused on this compound's anti-radical activity are limited in the provided search results, the compound's presence in extracts exhibiting such activity and structural analysis of related this compound-type limonoids support its potential in this area. Further dedicated research is needed to fully characterize the anti-radical and other relevant preclinical activities of isolated this compound.
Structure Activity Relationship Sar Studies of Evodulone and Derivatives
Correlation between Structural Features and Preclinical Biological Efficacy
The biological activities of evodulone and its derivatives are closely linked to their specific structural characteristics. Preclinical studies have explored these correlations to identify structural motifs crucial for activity. chemrxiv.orguni.luwikipedia.orgresearchgate.netacs.orgwashu.edu
Impact of Ring Modifications on Activity (e.g., ring A lactone, azadiradione-type ring D)
This compound is characterized as a ring A-seco limonoid, meaning its A-ring has undergone a cleavage. researchgate.netuns.ac.id The presence of a lactone ring, particularly a γ-lactone ring, has been noted in this compound-type limonoids and can be a significant structural feature influencing biological activity. researcher.lifenih.govresearchgate.netmdpi.com For instance, a γ-lactone ring instead of a β-substituted furan (B31954) ring was observed in certain this compound-type limonoids and was associated with anti-tobacco mosaic virus (anti-TMV) activities. nih.govresearchgate.net
Influence of Substituents on Bioactivity Profile
The nature and position of substituents on the this compound scaffold play a critical role in modulating its bioactivity. While specific detailed data on substituent effects solely for this compound is limited in the provided context, general principles of SAR apply. The addition or modification of functional groups can alter a compound's interaction with biological targets, affecting its potency and specificity. Studies on other compounds demonstrate that substituents can influence various biological activities, including cytotoxicity and photosensitizing capabilities. rsc.org Electron-withdrawing groups and the number of fluorine atoms in certain compounds, for example, have been shown to enhance photosensitizing capabilities. rsc.org These principles are transferable to the study of this compound derivatives, where different substituents would be expected to lead to variations in preclinical biological efficacy.
Identification of Key Pharmacophoric Elements within the this compound Scaffold
Identifying the key pharmacophoric elements within the this compound scaffold involves pinpointing the essential structural features that are necessary for its biological activity. A pharmacophore represents the ensemble of steric and electronic features that are required to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. acs.org
Based on the structural characteristics of this compound as a ring A-seco limonoid and the observed activities of its derivatives, potential key pharmacophoric elements could include:
The cleaved ring A with its lactone moiety. researcher.lifenih.govsurrey.ac.uk
Specific functional groups present on the rings or side chains, such as hydroxyl groups, carbonyl groups, or ester linkages.
The spatial arrangement of these features, which dictates how the molecule interacts with binding sites on biological macromolecules.
While the provided information highlights the importance of the ring A lactone and variations in the ring D (like the azadiradione (B1252901) type) surrey.ac.ukresearchgate.net, further detailed SAR studies would be needed to precisely delineate the minimal structural requirements and the spatial orientation of functional groups critical for specific biological effects of this compound.
Advanced Analytical Characterization Methods for Evodulone
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the structural features of organic compounds like Evodulone. They provide insights into the types of atoms present, their connectivity, and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR, HMQC, HMBC, NOESY)
NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1H NMR provides information about the different types of protons and their chemical environments, while 13C NMR reveals the carbon skeleton of the molecule. researchgate.net
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Correlation (HMQC) or Heteronuclear Single Quantum Correlation (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for establishing connectivity and spatial relationships between atoms. researchgate.netresearchgate.netscientificservices.euscielo.org.bo HMQC/HSQC experiments correlate proton signals with the carbons to which they are directly attached, while HMBC experiments reveal correlations between protons and carbons separated by two or three bonds, aiding in the identification of quaternary carbons and the tracing of the carbon framework. scientificservices.euscielo.org.bo NOESY experiments provide information about protons that are spatially close to each other, regardless of the number of bonds between them, which is invaluable for determining the relative stereochemistry and conformation of the molecule. researchgate.netresearchgate.netscielo.org.bogoogle.com Studies on this compound-type limonoids have utilized 2D NMR spectra, including HSQC, COSY, HMBC, and NOESY, to elucidate their structures. researchgate.net
Mass Spectrometry (MS and HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its molecular formula and identifying structural subunits. miamioh.eduinnovareacademics.inresearchgate.net High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the elemental composition of the intact molecule and its fragments. innovareacademics.inresearchgate.netspectralworks.com This precision is vital for distinguishing between compounds with very similar nominal masses. HRMS has become increasingly utilized for quantitative studies due to advancements in technology improving selectivity, dynamic range, linearity, and sensitivity. innovareacademics.inlcms.cz Techniques like Tof-MRM can enhance sensitivity for targeted analysis. lcms.cz
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds. researchgate.netnih.gov Characteristic absorption bands in the IR spectrum correspond to specific functional groups, such as carbonyl, hydroxyl, and carbon-carbon double bonds. libretexts.org While not providing complete structural details on its own, IR spectroscopy serves as a valuable complementary technique to NMR and MS, helping to confirm the presence or absence of certain structural moieties. libretexts.org The fingerprint region of the IR spectrum (400-1400 cm⁻¹) is particularly useful for identifying a molecule, as the pattern of peaks in this region is unique to each compound. libretexts.org
Electronic Circular Dichroism (ECD) and Optical Rotation for Absolute Configuration Determination
For chiral molecules like this compound, determining the absolute configuration (the 3D arrangement of atoms) is essential. Electronic Circular Dichroism (ECD) spectroscopy and optical rotation measurements are key techniques for this purpose. thieme-connect.comic.ac.uknih.govthieme-connect.comnih.govresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule across a range of wavelengths. ic.ac.uknih.gov The resulting ECD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. Comparing experimental ECD spectra with computationally predicted spectra for different possible stereoisomers is a common approach for assigning absolute configuration. thieme-connect.comic.ac.uknih.govresearchgate.net Optical rotation, measured at a specific wavelength (often the sodium D line at 589 nm), is another chiroptical property used for absolute configuration determination. ic.ac.uknih.govnih.gov While historically used, optical rotation can be more sensitive to conformational flexibility than ECD. ic.ac.uk Studies on this compound-type limonoids have employed ECD for absolute configuration determination. thieme-connect.comthieme-connect.com
X-ray Crystallography for Definitive Structural Assignment
X-ray crystallography is considered the gold standard for obtaining a definitive three-dimensional structure of a crystalline compound at atomic resolution. ic.ac.uknih.govwikipedia.orglibretexts.orgcrelux.com If this compound can be obtained in crystalline form, X-ray diffraction data can be collected and processed to produce an electron density map, from which the positions of the atoms and their connectivity can be determined precisely. nih.govwikipedia.orglibretexts.org This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. wikipedia.orglibretexts.org While requiring a suitable crystal, X-ray crystallography offers unparalleled structural detail. ic.ac.uknih.gov
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques are indispensable for the separation, quantification, and purity assessment of this compound, particularly in complex mixtures or extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used methods. sigmaaldrich.comresearchgate.nethplc.euresearchgate.netwaters.commetwarebio.comnih.gov
HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.nethplc.eumetwarebio.com By coupling HPLC with detectors such as UV-Vis or Mass Spectrometry, this compound can be detected, quantified, and its purity assessed by determining the relative abundance of the this compound peak compared to other components in the sample. researchgate.netnih.gov
UPLC is an advanced form of HPLC that utilizes smaller particle sizes in the column packing and operates at higher pressures. sigmaaldrich.comhplc.euresearchgate.netwaters.commetwarebio.com This results in faster separation times, improved resolution, and increased sensitivity compared to conventional HPLC, making it particularly useful for high-throughput analysis and the separation of complex samples. sigmaaldrich.comhplc.euresearchgate.netwaters.commetwarebio.com Both HPLC and UPLC are routinely used in analytical development for monitoring the quality and consistency of chemical entities and assessing purity. hplc.euresearchgate.net
Chromatographic Techniques Comparison
| Feature | HPLC | UPLC |
| Particle Size | Typically 5 µm | Typically ≤2 µm |
| Pressure | Lower | Higher |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Higher |
| Sensitivity | Good | Higher |
| Throughput | Medium to High | High |
| Applications | General separation, purity analysis hplc.eu | High-resolution, fast analysis, trace analysis sigmaaldrich.comwaters.com |
These chromatographic methods, often coupled with spectroscopic detectors, are vital for isolating this compound from its source and ensuring its purity for subsequent spectroscopic analysis and biological evaluation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique widely used for the separation and identification of volatile and semi-volatile compounds. In GC-MS, a sample is first separated into its individual components based on their boiling points and interactions with a stationary phase within a gas chromatography column tamuc.edu. The separated components then enter a mass spectrometer, which measures their mass-to-charge ratio (m/z) and produces a fragmentation pattern that can be used for identification tamuc.edu. GC-MS is a powerful tool for analyzing complex mixtures and can detect compounds at trace levels thermofisher.com. While the search results did not provide specific data tables or detailed research findings solely focused on this compound analysis by GC-MS, the technique is generally applicable to volatile organic compounds and is used for analyzing volatile fractions in various samples, such as essential oils iscientific.orgnih.gov. The application of GC-MS to this compound would involve optimizing GC parameters (column type, temperature program, carrier gas flow rate) and MS parameters (ionization mode, scan range) to achieve efficient separation and sensitive detection of this compound tamuc.eduthermofisher.com. The resulting mass spectrum of this compound would provide a unique fingerprint for its identification by comparison with spectral libraries or reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly suitable for the analysis of non-volatile or thermally labile compounds that are not amenable to GC-MS thermofisher.com. LC-MS separates compounds based on their interactions with a stationary phase and a liquid mobile phase thermofisher.com. The separated components are then introduced into a mass spectrometer for detection and identification thermofisher.com. LC-MS offers versatility and high resolution, making it a standard method for the qualitative and quantitative analysis of complex samples thermofisher.comsolubilityofthings.com. LC-MS has been mentioned in the context of analyzing limonoids, a class of compounds that can include structures related to this compound dntb.gov.ua. LC-MS/MS, a tandem mass spectrometry technique, provides even greater sensitivity and specificity by using multiple stages of mass analysis, allowing for the detection of target analytes in trace quantities and the characterization of complex organic molecules measurlabs.com. This technique involves separating the sample by LC, selecting ions based on their mass-to-charge ratio in the first mass spectrometer, fragmenting these ions in a collision cell, and then analyzing the fragments in a second mass spectrometer measurlabs.com. This fragmentation pattern provides highly specific information for identification and quantification. LC-MS/MS assays have been developed for the quantification of various endogenous compounds in biological samples, demonstrating the technique's sensitivity and reliability for complex matrices nih.gov. While specific LC-MS data for this compound was not extensively detailed in the search results, the general principles and applications of LC-MS and LC-MS/MS indicate their suitability for the analysis of this compound, especially if it is present in complex biological extracts or natural product samples.
Emerging Analytical Technologies in this compound Research
The field of analytical chemistry is continuously evolving, with new technologies emerging that offer enhanced sensitivity, resolution, and throughput solubilityofthings.comijpsjournal.com. These emerging analytical technologies hold potential for advancing this compound research. Innovations in nanotechnology, green analytical chemistry, and artificial intelligence are significantly enhancing the precision and efficiency of pharmaceutical analysis ijpsjournal.com. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS), offer improved capabilities for precise mass measurement and separation of isobaric compounds, which could be beneficial for the detailed characterization of this compound and related metabolites solubilityofthings.com. Ambient ionization techniques, such as desorption electrospray ionization (DESI), allow for the direct analysis of samples with minimal preparation solubilityofthings.com. Multidimensional chromatographic methods, such as multidimensional gas chromatography and multidimensional liquid chromatography, provide enhanced resolving power for complex samples, which could help overcome co-elution issues in this compound analysis iscientific.org. Spectroscopy-based methods, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, also play a vital role in analytical characterization by providing information on molecular structure and changes over time sepscience.com. While the search results did not specifically link these emerging technologies directly to this compound research, their general applications in pharmaceutical and natural product analysis suggest their potential utility for future studies on this compound, particularly for comprehensive profiling, impurity detection, and structural elucidation.
Future Perspectives and Research Frontiers for Evodulone
Exploration of Undiscovered Bioactivities of Evodulone in Preclinical Models
The exploration of novel bioactivities of this compound in preclinical models represents a significant future research direction. While limonoids from Meliaceae are known for various properties including insecticidal, antiviral, and antimalarial activities, the specific spectrum of this compound's effects is still being elucidated. mdpi.commdpi.comucc.edu.gh Preclinical studies could focus on evaluating this compound against a wider range of biological targets and disease models. This could involve investigating potential activities such as anti-inflammatory effects, as seen with other compounds from Evodia rutaecarpa, or exploring its impact on metabolic pathways. mdpi.com Given that related limonoids have shown insecticidal activity, further studies could assess this compound's potential in this area, potentially identifying new eco-friendly pesticide candidates. mdpi.comucc.edu.gh
Deeper Insights into this compound Biosynthetic Regulation and Pathway Engineering
Understanding the biosynthetic regulation of this compound is crucial for potentially enhancing its production. Limonoids are derived biogenetically from triterpenes, with complex enzymatic steps involved in their formation. scielo.br Future research should aim to identify the specific genes and enzymes involved in the this compound biosynthetic pathway. Investigating the regulatory mechanisms controlling these genes, such as transcriptional factors, could provide targets for metabolic engineering. frontiersin.org Pathway engineering approaches could then be applied to optimize this compound production in its native plant sources or to reconstruct the pathway in heterologous hosts like yeast or bacteria, offering a sustainable alternative to extraction from potentially slow-growing or rare plant species. dtu.dkillinois.edu
Innovations in this compound Derivative Synthesis and Target-Oriented Design
The synthesis of this compound derivatives and the application of target-oriented design principles offer avenues to develop compounds with improved potency, selectivity, or novel activities. While the structural complexity of limonoids can make synthesis challenging, advances in synthetic chemistry are continuously providing new tools and methodologies. ucc.edu.gh Future research could focus on designing and synthesizing analogues of this compound with modifications aimed at specific biological targets identified in preclinical studies. Structure-activity relationship (SAR) studies, building upon the synthesis of various derivatives, will be essential to understand how structural changes influence biological activity. mdpi.com This could lead to the development of more effective or selective agents for various applications. Research on other natural product derivatives, such as rutaecarpine (B1680285) derivatives, has shown promise in developing new antiviral and antifungal agents, suggesting a similar potential for this compound. researchgate.net
Application of Multi-Omics Technologies for Comprehensive this compound Research
The application of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds immense potential for a comprehensive understanding of this compound. nih.govmdpi.comnautilus.bio Integrating data from these different levels can provide a holistic view of the biological systems involved in this compound biosynthesis, accumulation, and mechanism of action. nih.govdotmatics.com
For instance, transcriptomics and proteomics can help identify the enzymes and regulatory proteins involved in the biosynthetic pathway. Metabolomics can provide insights into the metabolic flux leading to this compound production and identify potential bottlenecks or alternative pathways. nih.gov When studying the biological effects of this compound, multi-omics can reveal the molecular changes induced in target cells or organisms, elucidating its mechanism of action at a systems level. nautilus.bio This integrated approach can uncover novel associations between genes, proteins, metabolites, and the observed bioactivities of this compound, accelerating discovery and providing a solid foundation for future research and development. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
